![molecular formula C16H16O2S2 B14310056 {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene CAS No. 113881-68-8](/img/structure/B14310056.png)
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a butenyl sulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene typically involves the reaction of benzenesulfonyl chloride with a suitable butenyl sulfanyl precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents at low temperatures.
Substitution: Amines or thiols; reactions may require catalysts like palladium or copper and are performed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(Benzenesulfonyl)prop-1-en-2-yl]sulfanyl}benzene
- {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}toluene
Uniqueness
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
113881-68-8 |
|---|---|
Formule moléculaire |
C16H16O2S2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)but-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H16O2S2/c1-13(19-15-9-5-3-6-10-15)14(2)20(17,18)16-11-7-4-8-12-16/h3-12,14H,1H2,2H3 |
Clé InChI |
ULZGSAKKZIDDKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


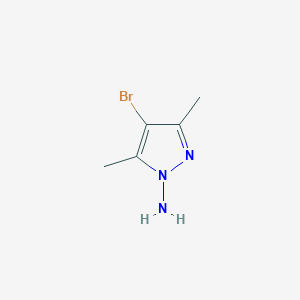


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
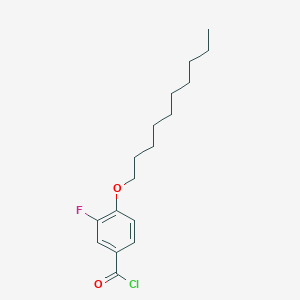
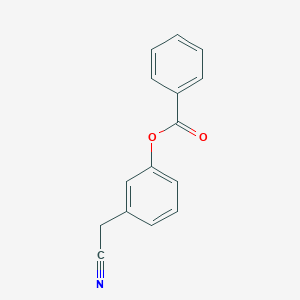
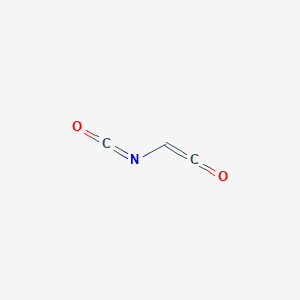
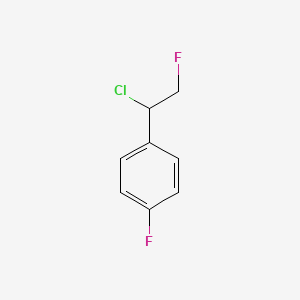
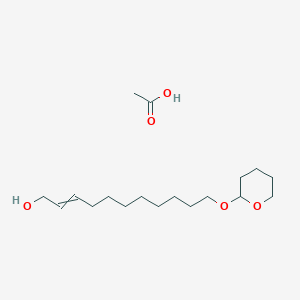
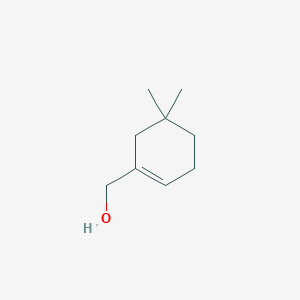
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)

